molecular formula C10H16BrNO4S2 B2563343 2-[(5-Bromothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol CAS No. 1924253-98-4

2-[(5-Bromothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol

Cat. No.: B2563343
CAS No.: 1924253-98-4
M. Wt: 358.27
InChI Key: HEVJZEABPRSDSD-UHFFFAOYSA-N
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Description

2-[(5-Bromothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol is an organic compound that features a bromothiophene moiety and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol typically involves the reaction of 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in 2-methyltetrahydrofuran . This reaction yields 5-bromothiophene-2-sulfonamide, which can then be further modified to obtain the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonamide group.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(5-Bromothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Bromothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol is not completely understood. it is believed to involve the formation of strong hydrogen bonds with other molecules, which can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

5-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO4S2/c1-10(13,5-6-16-2)7-12-18(14,15)9-4-3-8(11)17-9/h3-4,12-13H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVJZEABPRSDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNS(=O)(=O)C1=CC=C(S1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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